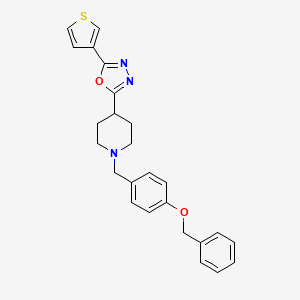

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide" is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities, including interactions with DNA and potential anticancer properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with dimethylamino, dimethylpyrimidin, and methoxybenzamide groups have been synthesized and characterized, suggesting a potential for biological activity and interaction with biological macromolecules.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between different starting materials. For example, one compound was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a product in high yield . Another synthesis involved multiple steps, including condensation, chlorination, and displacement reactions to obtain the desired benzamide derivative . These methods indicate that the synthesis of "this compound" would likely involve similar strategies, utilizing amine and acid or acid derivative precursors in a multi-step synthetic route.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These studies reveal the geometric bond lengths, bond angles, and confirm the overall molecular conformation. The crystallographic data can provide insight into the potential molecular structure of the compound , suggesting a likely triclinic or tetragonal crystal system based on the related compounds.

Chemical Reactions Analysis

The related compounds have been shown to interact with biological targets such as DNA. For instance, one compound was found to bind to double-stranded DNA (dsDNA) via the minor groove, with binding constants calculated from UV-Vis measurements . Molecular docking calculations also supported these findings, showing hydrogen bonds and Pi-alkyl interactions stabilizing the compound-DNA complex . Another compound exhibited marked inhibition against various human cancer cell lines, indicating potential as an antiproliferative agent . These studies suggest that "this compound" may also undergo specific chemical reactions with biological targets, leading to observable biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated, providing insight into the reactivity and stability of the compounds . Additionally, the molecular electrostatic potential (MEP) surface maps have been investigated, which can be indicative of sites for potential interactions with other molecules or ions . These properties are crucial for understanding the behavior of the compound in different environments and can guide further studies on its biological activities.

Aplicaciones Científicas De Investigación

Pharmacological and Toxicological Aspects of NBOMe Hallucinogens

Research has explored the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, which, like the compound , contain complex structures involving dimethoxybenzyl components. These substances have been studied for their profound impacts on perception and cognition, mediated by 5-HT2A receptor activation. The studies indicate that such compounds have high potency and affinity for the 5-HT2A receptor, leading to significant psychoactive effects. Moreover, the research highlights the potential for toxicity and the need for understanding these compounds' pharmacological profiles for safety and therapeutic purposes (Halberstadt, 2017).

Novel Synthetic Opioids and Their Impact

Another relevant area of research focuses on non-fentanil novel synthetic opioids, specifically N-substituted benzamides and acetamides, which share structural motifs with the compound . This research addresses the chemistry, pharmacology, and emergence of these substances as drugs of abuse. It emphasizes the importance of international monitoring systems to track the appearance of new psychoactive substances and assess their potential risks and impacts on public health (Sharma et al., 2018).

Metformin's Diverse Biological Actions

Metformin, a well-known antidiabetic drug, is highlighted for its diverse biological actions, including antiproliferative, antifibrotic, and antioxidant effects, beyond its primary use in managing type 2 diabetes. This research exemplifies how compounds with medicinal properties can have multifaceted applications in treating various conditions, suggesting potential research directions for exploring the therapeutic benefits of complex compounds like "N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide" (Ursini et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-10-15(11(2)19-17(18-10)21(3)4)20-16(22)12-7-13(23-5)9-14(8-12)24-6/h7-9H,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYAQERDHQNTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)